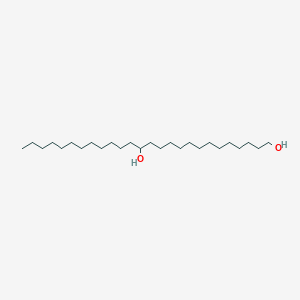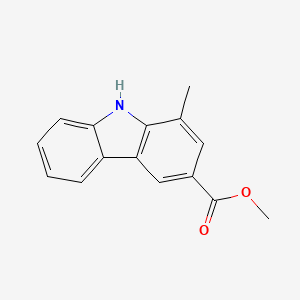![molecular formula C9H5N3OS2 B14331758 3-Azido[2,3'-bithiophene]-2'-carbaldehyde CAS No. 106636-16-2](/img/structure/B14331758.png)
3-Azido[2,3'-bithiophene]-2'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is an organic compound that features an azido group attached to a bithiophene structure with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde typically involves the introduction of the azido group to a bithiophene precursor. One common method is the diazotization of an amino-substituted bithiophene followed by azidation using sodium azide. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the azido group.
Industrial Production Methods
While specific industrial production methods for 3-Azido[2,3’-bithiophene]-2’-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido[2,3’-bithiophene]-2’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
3-Azido[2,3’-bithiophene]-2’-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds, including those with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde largely depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors. The azido group can also facilitate the formation of triazoles, which are known to interact with various biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidocoumarin: Another azido compound with a different core structure.
3-Azido-1,2,4-triazole: Features an azido group on a triazole ring.
3-Azido-2-hydroxyindoline: Contains an azido group on an indoline structure.
Uniqueness
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is unique due to its bithiophene core, which imparts specific electronic properties. This makes it particularly useful in materials science applications where such properties are desirable.
Propriétés
Numéro CAS |
106636-16-2 |
|---|---|
Formule moléculaire |
C9H5N3OS2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
3-(3-azidothiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3OS2/c10-12-11-7-2-4-15-9(7)6-1-3-14-8(6)5-13/h1-5H |
Clé InChI |
LQZIAMIGVHFGKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C2=C(C=CS2)N=[N+]=[N-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


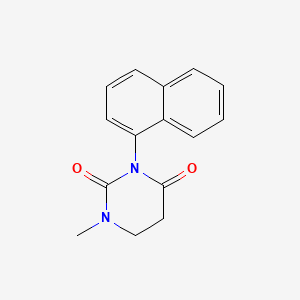
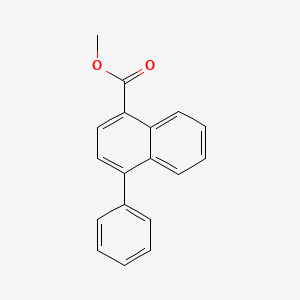
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
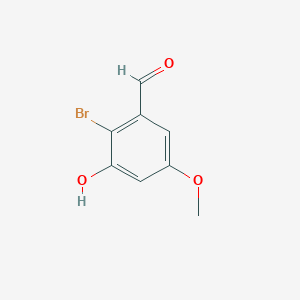
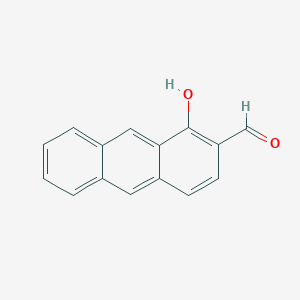
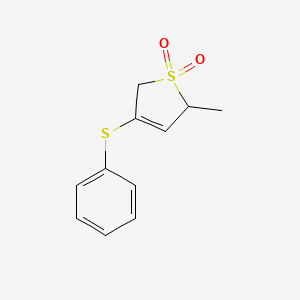
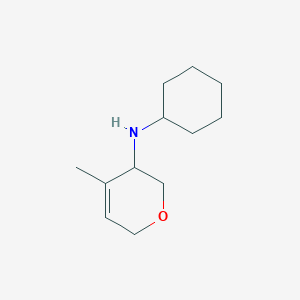
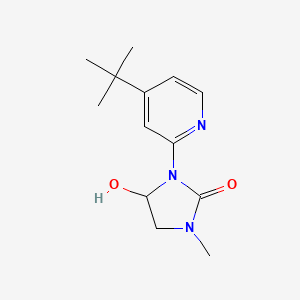
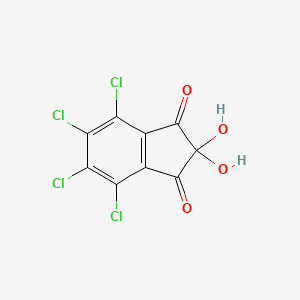

![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
